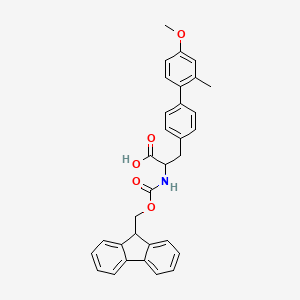
Fmoc-4-(4-methoxy-2-methyl-phenyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-(4-metoximetil-2-metil-fenil)-L-fenilalanina es un derivado de la fenilalanina, un aminoácido esencial. El compuesto está modificado con un grupo protector fluorenilmetoxocarbonilo (Fmoc), que se utiliza comúnmente en la síntesis de péptidos para proteger el grupo amino durante las reacciones de acoplamiento.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fmoc-4-(4-metoximetil-2-metil-fenil)-L-fenilalanina normalmente implica los siguientes pasos:
Protección del grupo amino: El grupo amino de la L-fenilalanina se protege utilizando el grupo Fmoc. Esto generalmente se hace reaccionando la L-fenilalanina con cloruro de Fmoc en presencia de una base como el carbonato de sodio.
Introducción del sustituyente: El grupo 4-(4-metoximetil-2-metil-fenil) se introduce a través de una serie de reacciones, que pueden implicar halogenación, reacciones de Grignard u otras técnicas de síntesis orgánica.
Métodos de producción industrial
Los métodos de producción industrial de estos compuestos a menudo implican técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo y sintetizadores de péptidos automatizados, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo metoxilo puede sufrir oxidación para formar un grupo hidroxilo.
Reducción: El compuesto puede reducirse para eliminar el grupo protector Fmoc, revelando el grupo amino libre.
Sustitución: Se pueden introducir varios sustituyentes en diferentes posiciones en los anillos fenilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Gas hidrógeno con un catalizador de paladio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, reactivos de Grignard.
Productos principales
Productos de oxidación: Derivados hidroxilados.
Productos de reducción: Aminoácidos desprotegidos.
Productos de sustitución: Varios derivados de la fenilalanina sustituidos.
Aplicaciones Científicas De Investigación
Química
Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología
Ingeniería de proteínas: Se utiliza en el estudio de la estructura y función de las proteínas.
Inhibición enzimática: Actúa como sustrato o inhibidor en reacciones enzimáticas.
Medicina
Desarrollo de fármacos: Investigado para posibles aplicaciones terapéuticas.
Herramientas de diagnóstico: Se utiliza en el desarrollo de ensayos de diagnóstico.
Industria
Biotecnología: Empleado en la producción de biofármacos.
Ciencia de materiales: Se utiliza en la síntesis de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de Fmoc-4-(4-metoximetil-2-metil-fenil)-L-fenilalanina depende de su aplicación específica. En la síntesis de péptidos, el grupo Fmoc protege el grupo amino, evitando reacciones no deseadas. En sistemas biológicos, puede interactuar con enzimas o receptores específicos, influyendo en las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-L-fenilalanina: Carece del sustituyente 4-(4-metoximetil-2-metil-fenil).
Boc-L-fenilalanina: Utiliza un grupo protector diferente (terc-butoxicarbonilo).
Acetil-L-fenilalanina: Utiliza un grupo acetilo para protección.
Singularidad
Fmoc-4-(4-metoximetil-2-metil-fenil)-L-fenilalanina es única debido a su sustituyente específico, que puede impartir propiedades químicas y biológicas distintas en comparación con otros derivados de la fenilalanina.
Propiedades
Fórmula molecular |
C32H29NO5 |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C32H29NO5/c1-20-17-23(37-2)15-16-24(20)22-13-11-21(12-14-22)18-30(31(34)35)33-32(36)38-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35) |
Clave InChI |
KRODRONYVDCCEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


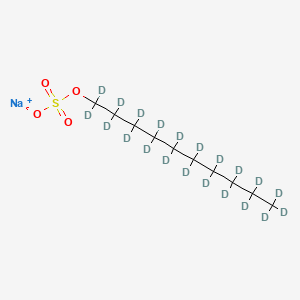
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)


![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
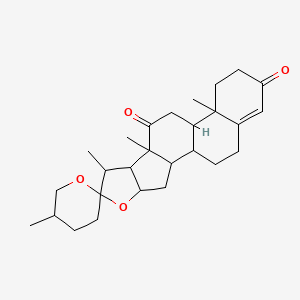
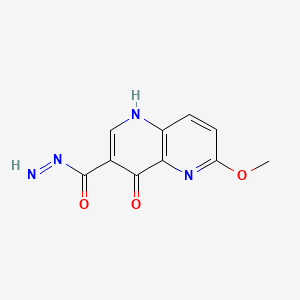
![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)
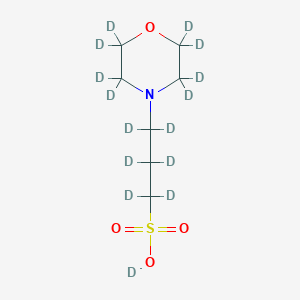

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)
